molecular formula C18H24ClNO2 B5524574 [(2-ethoxy-1-naphthyl)methyl](tetrahydro-2-furanylmethyl)amine hydrochloride

[(2-ethoxy-1-naphthyl)methyl](tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No. B5524574
M. Wt: 321.8 g/mol
InChI Key: YJCNYDSAHYEXCZ-UHFFFAOYSA-N
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Description

(2-Ethoxy-1-naphthyl)methylamine hydrochloride is a chemical compound of interest in the field of synthetic organic chemistry, particularly in the synthesis of naphthoquinone derivatives. Naphthoquinones are natural pigments with a broad spectrum of biological activities, making the synthesis and study of their derivatives crucial for pharmaceutical and biological research.

Synthesis Analysis

The synthesis of naphthoquinone derivatives, including compounds similar to (2-ethoxy-1-naphthyl)methylamine hydrochloride, involves various strategies to introduce nitrogen-containing groups into the naphthoquinone framework. A common approach is the direct addition of substituted amines to the naphthoquinone ring, which can be modulated to achieve different pharmacological properties (López López et al., 2014).

Molecular Structure Analysis

The molecular structure of naphthoquinone derivatives is crucial for their biological activity. These compounds possess a conjugated system that is responsible for their chemical reactivity and interaction with biological targets. The introduction of an amine group, as in (2-ethoxy-1-naphthyl)methylamine hydrochloride, affects the electron density and distribution in the molecule, potentially altering its biological activity (Sagar et al., 2023).

Chemical Reactions and Properties

Naphthoquinone derivatives undergo various chemical reactions, including redox reactions and nucleophilic substitutions. The presence of the amine group in (2-ethoxy-1-naphthyl)methylamine hydrochloride provides additional reactivity, allowing for further functionalization or participation in forming complex molecular architectures (Ribeiro et al., 2022).

Physical Properties Analysis

The physical properties of naphthoquinone derivatives, including solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the naphthoquinone ring. The introduction of an ethoxy group and a tetrahydrofuran moiety in (2-ethoxy-1-naphthyl)methylamine hydrochloride affects its solubility and may enhance its utility in various solvent systems for synthetic and pharmaceutical applications (Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties of naphthoquinone derivatives, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are critical for their biological activities. The structural features of (2-ethoxy-1-naphthyl)methylamine hydrochloride, including the amine group, play a significant role in its chemical behavior and interaction with biological targets (Elbashir et al., 2012).

Scientific Research Applications

Histochemical Techniques for Tissue Oxidase Demonstration

(2-ethoxy-1-naphthyl)methylamine hydrochloride and related compounds have been used in histochemical techniques for the demonstration of tissue oxidase activity. This involves complex naphthols and cyclic methylene compounds as new classes of histochemical reagents for staining tissues to study enzyme activities. Such techniques are critical for understanding cellular functions and identifying pathological changes in tissues Burstone, 1959.

Antibacterial Agents Synthesis

Research into antibacterial agents has included the synthesis of analogues containing the naphthyridine core, similar in structure to "(2-ethoxy-1-naphthyl)methylamine hydrochloride". These compounds show significant antibacterial activities, indicating potential applications in developing new antibiotics. The structure-activity relationships explored in these studies help in understanding how modifications in chemical structure can impact antibacterial efficacy Egawa et al., 1984.

Organic Synthesis and Chemical Properties

The compound's structure is useful in organic synthesis, demonstrating its role in creating novel nitrogen-containing derivatives with potential applications in materials science and as intermediates for further chemical reactions. Such research contributes to the development of new synthetic routes and the exploration of chemical properties of complex organic molecules Badr et al., 2007.

properties

IUPAC Name

N-[(2-ethoxynaphthalen-1-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-2-20-18-10-9-14-6-3-4-8-16(14)17(18)13-19-12-15-7-5-11-21-15;/h3-4,6,8-10,15,19H,2,5,7,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCNYDSAHYEXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNCC3CCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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